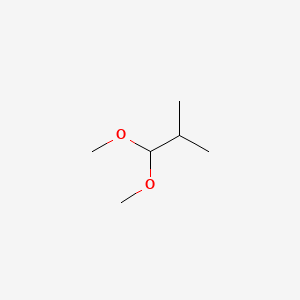

1,1-Dimethoxy-2-methylpropane

Description

The exact mass of the compound 1,1-Dimethoxy-2-methylpropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1-Dimethoxy-2-methylpropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dimethoxy-2-methylpropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(2)6(7-3)8-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINGOXPFQFTXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194446 | |

| Record name | Propane, 1,1-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41632-89-7 | |

| Record name | 1,1-Dimethoxy-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41632-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1-dimethoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041632897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxy-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1-Dimethoxy-2-methylpropane synthesis from isobutyraldehyde

An In-Depth Technical Guide to the Synthesis of 1,1-Dimethoxy-2-methylpropane from Isobutyraldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-dimethoxy-2-methylpropane, also known as isobutyraldehyde dimethyl acetal. Acetalization is a fundamental reaction in organic synthesis, primarily utilized for the protection of carbonyl groups, which are prevalent in many active pharmaceutical ingredients (APIs) and fine chemicals.[1] This document offers an in-depth exploration of the underlying reaction mechanism, a detailed experimental protocol, a discussion on catalyst selection, and methods for purification and characterization. The content is tailored for researchers, chemists, and professionals in the field of drug development and chemical synthesis, emphasizing the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the process.

Introduction and Strategic Importance

1,1-Dimethoxy-2-methylpropane serves as a crucial intermediate and protecting group in multi-step organic synthesis.[1] The aldehyde functional group is highly reactive and susceptible to nucleophilic attack, oxidation, and reduction. By converting the aldehyde group of isobutyraldehyde into a dimethyl acetal, its reactivity is masked, allowing for chemical transformations on other parts of the molecule under neutral or basic conditions.[1] The acetal can be readily deprotected, regenerating the original aldehyde using aqueous acid, making it an ideal protective strategy.[2][3] Beyond its role in protection, isobutyraldehyde and its derivatives are foundational materials for producing a wide range of chemicals, including plasticizers, pharmaceuticals, resins, and fragrances.[4]

Reaction Mechanism: Acid-Catalyzed Acetalization

The formation of an acetal from an aldehyde and an alcohol is a reversible, acid-catalyzed process.[1] Understanding the mechanism is paramount for optimizing reaction conditions and maximizing yield. The reaction proceeds through a hemiacetal intermediate.[3][5]

The key mechanistic steps are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of isobutyraldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This activation step is crucial as methanol is a weak nucleophile.[3][6]

-

Nucleophilic Attack by Methanol (Hemiacetal Formation): A molecule of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Deprotonation: A base (such as another methanol molecule) removes a proton from the oxonium ion, yielding a neutral hemiacetal.[3]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, transforming it into a good leaving group (water).[6]

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation, often referred to as an oxycarbenium ion.[6] This step is typically the rate-determining step of the reaction.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the highly electrophilic oxycarbenium ion.

-

Final Deprotonation: A final deprotonation step yields the stable acetal product, 1,1-dimethoxy-2-methylpropane, and regenerates the acid catalyst.

Caption: Acid-catalyzed mechanism for the formation of 1,1-dimethoxy-2-methylpropane.

Catalyst Selection: The Engine of the Reaction

The choice of acid catalyst is a critical parameter that influences reaction rate, yield, and the ease of purification.

-

Homogeneous Catalysts: Strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective and widely used.[5][7] Organic acids, such as p-toluenesulfonic acid (pTSA), are also common and offer good solubility in organic media.[7] The primary drawback of homogeneous catalysts is the need for a neutralization step during workup, which can complicate purification and generate waste.[7]

-

Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) or zeolites, offer significant advantages. They can be easily removed from the reaction mixture by simple filtration, simplifying the workup process and allowing for catalyst recycling. This aligns with green chemistry principles by reducing waste and improving process efficiency.

-

Alternative Catalysts: Methanesulfonic acid and its metal salts (methanesulfonates) have been shown to be effective catalysts.[8] While methanesulfonic acid itself is a strong homogeneous acid, its metal salts can act as recyclable catalysts, simplifying post-reaction treatment.[8]

For laboratory-scale synthesis where simplicity and speed are desired, a catalytic amount of pTSA or a few drops of concentrated H₂SO₄ are often sufficient. For industrial or scalable processes, a heterogeneous catalyst is generally preferred.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of 1,1-dimethoxy-2-methylpropane.

4.1. Materials and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Isobutyraldehyde | C₄H₈O | 72.11 | 7.21 g (0.10 mol) | Pungent odor, handle in a fume hood.[9] |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 32.04 g (1.0 mol) | Used in excess as reagent and solvent. |

| p-Toluenesulfonic acid | C₇H₈O₃S·H₂O | 190.22 | ~100 mg (catalyst) | Or other suitable acid catalyst. |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | ~50 mL | For neutralization. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | For drying the organic phase. |

| Equipment | ||||

| Round-bottom flask | 250 mL | |||

| Reflux condenser | ||||

| Magnetic stirrer and stir bar | ||||

| Heating mantle | ||||

| Separatory funnel | 250 mL | |||

| Distillation apparatus | For final purification. |

4.2. Reaction Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

4.3. Step-by-Step Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isobutyraldehyde (7.21 g, 0.10 mol) and anhydrous methanol (32.04 g, 1.0 mol).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (~100 mg) to the solution.

-

Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to a gentle reflux (the boiling point of methanol is ~65°C) with continuous stirring. The use of excess methanol and removal of the water by-product (if using a Dean-Stark trap) drives the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle.[3][6]

-

Monitoring: Allow the reaction to proceed for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the isobutyraldehyde spot/peak.

-

Workup - Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Swirl gently, venting frequently to release any CO₂ gas produced.

-

Workup - Washing: Separate the layers. The organic layer (mostly methanol and product) may be the top or bottom layer depending on the aqueous solution density; test by adding a drop of water. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ and then 50 mL of brine (saturated NaCl solution) to remove residual water and salts.

-

Workup - Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) for 15-20 minutes.

-

Solvent Removal: Filter the solution to remove the drying agent. Remove the excess methanol using a rotary evaporator.

4.4. Purification

The crude product is purified by fractional distillation. The boiling point of 1,1-dimethoxy-2-methylpropane is approximately 114-116°C at atmospheric pressure.

-

Set up a fractional distillation apparatus.

-

Heat the crude product gently.

-

Discard any initial low-boiling fractions.

-

Collect the pure product fraction boiling at the expected temperature range. The expected yield is typically in the range of 75-90%.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Property | Isobutyraldehyde | 1,1-Dimethoxy-2-methylpropane |

| IUPAC Name | 2-Methylpropanal[9] | 1,1-Dimethoxy-2-methylpropane[10] |

| Synonyms | Isobutanal | Isobutyraldehyde dimethyl acetal[10][11] |

| Formula | C₄H₈O | C₆H₁₄O₂ |

| Molar Mass | 72.11 g/mol [9] | 118.17 g/mol [10] |

| Boiling Point | 63 °C[9] | ~114-116 °C |

| Density | 0.79 g/cm³[9] | ~0.85 g/cm³ (estimated) |

| CAS Number | 78-84-2[9] | 41632-89-7[10][11] |

Analytical Confirmation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure. Key ¹H NMR signals would include a doublet for the two methyl groups on the isopropyl moiety, a multiplet for the CH group, a singlet for the two equivalent methoxy groups, and a doublet for the acetal proton.

Conclusion

The synthesis of 1,1-dimethoxy-2-methylpropane from isobutyraldehyde is a robust and well-established procedure that exemplifies the critical role of acetals in synthetic organic chemistry. By understanding the reaction mechanism, making informed decisions on catalyst selection, and following a meticulous experimental protocol, researchers can reliably produce this valuable intermediate. The principles outlined in this guide—from reaction control via Le Châtelier's principle to the practicalities of workup and purification—are broadly applicable and form a cornerstone of modern chemical synthesis.

References

- Filo. (2025, March 17). Give me reaction of isobutyraldehyde with Methanol in hydrochloric acid gas. Filo.

- YouTube. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism.

- Wikipedia. (n.d.). Aldehyde.

- Oxoplast. (2018, August 1). Isobutyraldehyde.

- Garcia, C. M., et al. (n.d.).

- Chemistry LibreTexts. (2023, January 22). Addition of Alcohols to form Hemiacetals and Acetals.

- Guidechem. (n.d.). How to Synthesize Isobutyraldehyde Diethyl Acetal?.

- PubChem. (n.d.). 1,1-Dimethoxy-2-methylpropane.

- Wikipedia. (n.d.). Isobutyraldehyde.

- BenchChem. (n.d.). 1,1-Dimethoxy-2-methylpropane.

- NIST. (n.d.). Propane, 1,1-dimethoxy-2-methyl-. NIST WebBook.

Sources

- 1. 1,1-Dimethoxy-2-methylpropane | 41632-89-7 | Benchchem [benchchem.com]

- 2. Aldehyde - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. oxoplast.com [oxoplast.com]

- 5. Give me reaction of isobutyraldehyde with Methanol in hydrochloric acid g.. [askfilo.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Page loading... [guidechem.com]

- 9. Isobutyraldehyde - Wikipedia [en.wikipedia.org]

- 10. 1,1-Dimethoxy-2-methylpropane | C6H14O2 | CID 15619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Propane, 1,1-dimethoxy-2-methyl- [webbook.nist.gov]

Physical and chemical properties of 1,1-Dimethoxy-2-methylpropane

An In-depth Technical Guide to 1,1-Dimethoxy-2-methylpropane

Introduction

1,1-Dimethoxy-2-methylpropane, also known as isobutyraldehyde dimethyl acetal, is a versatile organic compound with significant applications in synthetic chemistry.[1][2] Its primary utility lies in its function as a protecting group for the aldehyde functional group, a critical role in the multi-step synthesis of complex molecules such as pharmaceuticals and agrochemicals.[3][4] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, synthesis, and applications of 1,1-Dimethoxy-2-methylpropane, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

-

IUPAC Name: 1,1-dimethoxy-2-methylpropane[1]

-

Synonyms: Isobutyraldehyde dimethyl acetal, Isobutanal dimethyl acetal[1][2]

-

SMILES: CC(C)C(OC)OC[1]

Physicochemical Properties

The physical characteristics of 1,1-Dimethoxy-2-methylpropane are summarized in the table below. These properties are crucial for its handling, storage, and use in various reaction conditions.

| Property | Value | Source |

| Boiling Point | 103-104 °C | [4] |

| Density | 0.8295 - 0.837 g/cm³ | [4][5] |

| Flash Point | 3.9 °C | [5] |

| Refractive Index | 1.387 | [5] |

| LogP | 1.26130 | [5] |

Chemical Profile and Reactivity

Role as a Protecting Group

The principal application of 1,1-Dimethoxy-2-methylpropane in organic synthesis is as a protecting group for isobutyraldehyde.[3][4] The acetal functional group is stable under neutral and basic conditions, effectively masking the reactive aldehyde.[3] This allows for chemical transformations to be performed on other parts of a molecule without affecting the aldehyde functionality.[3]

The protection mechanism is a reversible acid-catalyzed reaction between isobutyraldehyde and two equivalents of methanol.[3] Deprotection is readily achieved by hydrolysis in the presence of aqueous acid, regenerating the original aldehyde and methanol.[3] The enthalpy of this hydrolysis reaction has been a subject of thermochemical studies.[3]

Stability and Reactivity

1,1-Dimethoxy-2-methylpropane is stable in neutral and basic environments.[3] However, it undergoes hydrolysis in the presence of aqueous acid to yield isobutyraldehyde and methanol.[3] Under specific acidic conditions, it can also undergo elimination of a methanol molecule to form 1-methoxy-2-methylpropene, an enol ether.[3]

Solvent Properties

Beyond its role as a reactant, this compound can be used as a solvent in certain chemical processes.[3] Its ether-like structure provides good solubility for organic compounds, and its stability and relatively low toxicity make it a suitable alternative to other solvents in specific applications.[3]

Spectroscopic Data

Spectroscopic methods are essential for confirming the identity and purity of 1,1-Dimethoxy-2-methylpropane.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the methoxy protons, the methine proton, and the methyl protons, with splitting patterns determined by spin-spin coupling. |

| ¹³C NMR | The ¹³C NMR spectrum displays distinct signals for each unique carbon atom, including the methoxy carbons, the acetal carbon, the methine carbon, and the methyl carbons.[1] |

| Infrared (IR) | The IR spectrum would lack a strong carbonyl (C=O) absorption around 1700 cm⁻¹, which is characteristic of aldehydes. It would instead show strong C-O stretching bands typical of ethers. |

| Mass Spec. | The mass spectrum shows a characteristic fragmentation pattern. The main library (NIST) indicates key peaks at m/z 75, 87, and 55.[3] |

Synthesis Protocol

The most common method for synthesizing 1,1-Dimethoxy-2-methylpropane is the acid-catalyzed reaction of isobutyraldehyde with methanol.[3]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine one equivalent of isobutyraldehyde with at least two equivalents of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or GC to observe the disappearance of the starting aldehyde.

-

Work-up: Once the reaction is complete, quench the catalyst by adding a mild base, such as saturated sodium bicarbonate solution, until the mixture is neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying: Dry the combined organic layers over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by distillation to yield pure 1,1-Dimethoxy-2-methylpropane.

Applications in Research and Industry

Pharmaceutical and Agrochemical Synthesis

1,1-Dimethoxy-2-methylpropane serves as a crucial intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3] Its role as a protecting group allows for the selective modification of other functional groups within a molecule.[3]

Fragrance Industry

This compound is also utilized in the fragrance industry due to its distinct scent profile.[3]

Radiosynthesis for PET Imaging

A notable application is in the radiosynthesis of ¹¹C-labeled compounds, such as 1-iodo-2-[¹¹C]methylpropane and 2-methyl-1-[¹¹C]propanol.[3] These labeled molecules are valuable precursors for introducing the isobutyl group into various molecules for Positron Emission Tomography (PET) imaging studies.[3]

Safety and Handling

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,1-Dimethoxy-2-methylpropane is classified as follows:

-

Flammable Liquids: Category 2 (Highly flammable liquid and vapor)[1]

-

Acute Toxicity: Category 2 (Fatal if swallowed, in contact with skin, or if inhaled)[1]

Safe Handling and Storage

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Store in a well-ventilated place and keep the container tightly closed.[6][7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6][7]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[6]

-

In case of insufficient ventilation, wear suitable respiratory equipment.[8]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes.[6][7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Conclusion

1,1-Dimethoxy-2-methylpropane is a valuable and versatile chemical compound with well-characterized physical and chemical properties. Its primary importance as a protecting group for aldehydes makes it an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, reactivity, and safety precautions is essential for its effective and safe utilization in research and development.

References

-

1,1-Dimethoxy-2-methylpropane | C6H14O2 | CID 15619 - PubChem. (n.d.). Retrieved from [Link]

-

Chemical Properties of Propane, 1,1-dimethoxy-2-methyl- (CAS 41632-89-7) - Cheméo. (n.d.). Retrieved from [Link]

-

ISOBUTYRALDEHYDE DIETHYL ACETAL (CAS 1741-41-9) Market Research Report 2025. (n.d.). Retrieved from [Link]

-

1,1-Dimethoxy-2-methylpropane - MySkinRecipes. (n.d.). Retrieved from [Link]

-

1-(1,1-Dimethylethoxy)-2-Methylpropane - CAS - 33021-02-2 | Axios Research. (n.d.). Retrieved from [Link]

-

Propane, 1,1-dimethoxy-2-methyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

1,1-dimethoxy-2-methylpropane (C6H14O2) - PubChemLite. (n.d.). Retrieved from [Link]

-

Isobutyraldehyde Diethyl Acetal, 25mL, Each - CP Lab Safety. (n.d.). Retrieved from [Link]

-

isobutyraldehyde, 78-84-2 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

Isobutyraldehyde | Oxoplast. (2018, August 1). Retrieved from [Link]

-

Propane, 1,1-dimethoxy-2-methyl- - NIST WebBook, Reaction thermochemistry data. (n.d.). Retrieved from [Link]

-

low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (n.d.). Retrieved from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. 1,1-Dimethoxy-2-methylpropane | C6H14O2 | CID 15619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 1,1-dimethoxy-2-methyl- (CAS 41632-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1,1-Dimethoxy-2-methylpropane | 41632-89-7 | Benchchem [benchchem.com]

- 4. 1,1-Dimethoxy-2-methylpropane [myskinrecipes.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

Molecular structure and IUPAC name of 1,1-Dimethoxy-2-methylpropane

An In-Depth Technical Guide to 1,1-Dimethoxy-2-methylpropane

This guide provides a comprehensive technical overview of 1,1-dimethoxy-2-methylpropane, a versatile acetal compound. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into its molecular structure, nomenclature, physicochemical properties, synthesis, reactivity, and applications, grounded in established chemical principles.

Molecular Identity and Structure

1,1-Dimethoxy-2-methylpropane, also widely known by its common synonym isobutyraldehyde dimethyl acetal, is a geminal diether.[1][2] Its structure is characterized by a central methine carbon atom bonded to an isopropyl group and two methoxy groups. This arrangement is key to its chemical behavior, particularly its function as a stable, protected form of isobutyraldehyde.[3]

IUPAC Name: 1,1-dimethoxy-2-methylpropane[1] Synonyms: Isobutyraldehyde dimethyl acetal, Isobutanal dimethyl acetal[1][2] Molecular Formula: C₆H₁₄O₂[1][4] CAS Registry Number: 41632-89-7[1][2]

The structural formula can be represented by the SMILES string CC(C)C(OC)OC.[1][4]

Caption: Molecular Structure of 1,1-Dimethoxy-2-methylpropane.

Physicochemical Properties

A summary of the key physical and chemical properties of 1,1-dimethoxy-2-methylpropane is provided below. These properties are fundamental to its handling, application in synthesis, and purification.

| Property | Value | Source |

| Molecular Weight | 118.17 g/mol | [1] |

| Density | 0.837 g/cm³ | [5] |

| Boiling Point | 103.8 °C at 760 mmHg | [5] |

| Flash Point | 3.9 °C | [5] |

| Refractive Index | 1.387 | [5] |

| LogP | 1.26 | [5] |

| InChIKey | YINGOXPFQFTXIX-UHFFFAOYSA-N | [1][2] |

Synthesis and Mechanistic Insights

The principal and most industrially viable method for synthesizing 1,1-dimethoxy-2-methylpropane is the acid-catalyzed reaction between isobutyraldehyde (2-methylpropanal) and methanol.[3]

Reaction: CH(CH₃)₂CHO + 2 CH₃OH ⇌ CH(CH₃)₂CH(OCH₃)₂ + H₂O

Reaction Mechanism and Causality

The formation of an acetal is a reversible, multi-step process that requires an acid catalyst. The catalyst's role is crucial; it protonates the carbonyl oxygen of the isobutyraldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This activation is necessary because methanol is a weak nucleophile and would not efficiently attack the unactivated carbonyl. The reaction proceeds through a hemiacetal intermediate, which is then further protonated at the hydroxyl group, allowing for the elimination of a water molecule to form a resonance-stabilized oxonium ion. A second molecule of methanol then attacks this highly electrophilic species, and subsequent deprotonation yields the final acetal product. The removal of water from the reaction mixture is essential to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.

Caption: General workflow for the synthesis of 1,1-dimethoxy-2-methylpropane.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system designed for the synthesis of high-purity 1,1-dimethoxy-2-methylpropane.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is oven-dried to maintain anhydrous conditions, which is critical to prevent the reverse hydrolysis reaction.

-

Charging Reactants: To the flask, add isobutyraldehyde (1.0 eq), methanol (2.5 eq, serving as both reactant and solvent), and a non-polar solvent like toluene to facilitate azeotropic water removal.

-

Catalyst Addition: Add a catalytic amount (0.01 eq) of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

-

Workup (Quenching): Cool the reaction mixture to room temperature. Quench the reaction by adding a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst. This step is vital to prevent acid-catalyzed decomposition of the product during purification.

-

Extraction: Transfer the mixture to a separatory funnel. Wash with water to remove residual methanol and salts. Extract the aqueous layer with a non-polar solvent (e.g., diethyl ether) to recover any dissolved product. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over an anhydrous drying agent like magnesium sulfate (MgSO₄), and then filter to remove the desiccant.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure 1,1-dimethoxy-2-methylpropane.

Chemical Reactivity and Synthetic Applications

The utility of 1,1-dimethoxy-2-methylpropane in organic synthesis stems from the predictable reactivity of the acetal functional group.

Role as a Protecting Group

In multi-step syntheses, it is often necessary to mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. 1,1-Dimethoxy-2-methylpropane serves as a protected form of isobutyraldehyde.[3] The acetal group is robust and unreactive towards nucleophiles and bases, allowing for a wide range of chemical transformations to be performed on other parts of a molecule.[3]

Caption: The strategic use of acetal formation as a protecting group in synthesis.

Hydrolysis and Stability

The key to the utility of acetals as protecting groups is their predictable cleavage. 1,1-Dimethoxy-2-methylpropane is stable in neutral and basic media but undergoes rapid hydrolysis in the presence of aqueous acid to regenerate isobutyraldehyde and two equivalents of methanol.[3] This differential stability provides chemists with precise control over the unmasking of the aldehyde functionality.

Applications in Industry

-

Pharmaceuticals: As a stable intermediate, it is used in the intricate, multi-step synthesis of active pharmaceutical ingredients (APIs) where protecting an aldehyde group is necessary.[3]

-

Agrochemicals: Similar to its role in pharmaceuticals, it serves as a building block in the manufacture of complex agrochemicals.[3]

-

Fragrance Industry: The compound itself is noted for its distinct scent profile and is utilized in the fragrance industry.[3]

Safety and Handling

From a safety perspective, 1,1-dimethoxy-2-methylpropane is classified as a highly flammable liquid and vapor.[1] It is also acutely toxic if swallowed, in contact with skin, or if inhaled.[1]

GHS Hazard Classifications:

-

H225: Highly Flammable liquid and vapor[1]

-

H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled[1]

Handling Recommendations:

-

Work should be conducted in a well-ventilated area or a chemical fume hood.[6][7]

-

Use explosion-proof electrical and lighting equipment.[6][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][7]

-

Ground and bond containers and receiving equipment to prevent static discharge.[7][8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

Conclusion

1,1-Dimethoxy-2-methylpropane is a compound of significant utility in modern organic chemistry. Its value is derived from the stable yet reversibly cleavable nature of its acetal group, making it an indispensable tool for protecting the isobutyraldehyde functionality in complex synthetic pathways. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe application in research and industrial settings.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15619, 1,1-Dimethoxy-2-methylpropane. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 1,1-dimethoxy-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,1-dimethoxy-2-methylpropane (C6H14O2). PubChemLite. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isobutyraldehyde diethyl acetal. The Good Scents Company. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1-Dimethoxy-2,2-dimethylpropane. NIST Chemistry WebBook. Retrieved from [Link]

-

LABOSHOP. (2014). Safety Data Sheet. LABOSHOP. Retrieved from [Link]

Sources

- 1. 1,1-Dimethoxy-2-methylpropane | C6H14O2 | CID 15619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 1,1-dimethoxy-2-methyl- [webbook.nist.gov]

- 3. 1,1-Dimethoxy-2-methylpropane | 41632-89-7 | Benchchem [benchchem.com]

- 4. PubChemLite - 1,1-dimethoxy-2-methylpropane (C6H14O2) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. data.laboshop.com [data.laboshop.com]

An In-depth Technical Guide to the Spectroscopic Data of 1,1-Dimethoxy-2-methylpropane

Introduction

1,1-Dimethoxy-2-methylpropane, also known as isobutyraldehyde dimethyl acetal, is a valuable organic compound with the chemical formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol .[1][2] Its structure features a protected aldehyde functional group in the form of a dimethyl acetal, making it a crucial intermediate and protecting group in various organic syntheses. This stability under neutral and basic conditions, coupled with its straightforward deprotection under acidic conditions, renders it highly useful in the synthesis of complex molecules, including active pharmaceutical ingredients and agrochemicals.[1] Furthermore, its distinct scent profile has led to its application in the fragrance industry.[3]

A thorough understanding of the spectroscopic properties of 1,1-Dimethoxy-2-methylpropane is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This technical guide provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices. The information presented herein is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Spectroscopic Overview

The structure of 1,1-Dimethoxy-2-methylpropane, with the CAS Registry Number 41632-89-7, is characterized by an isopropyl group attached to a carbon atom which is, in turn, bonded to two methoxy groups.[1][2] This arrangement gives rise to distinct signals in its various spectra, which will be explored in detail in the subsequent sections.

An integrated approach, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a complete picture of the molecule's connectivity and functional groups. Each technique offers a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Causality in Experimental Design for NMR

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR spectra. Deuterated solvents, such as chloroform-d (CDCl₃), are typically used to avoid overwhelming the spectrum with solvent protons. The concentration of the sample is optimized to ensure a good signal-to-noise ratio without causing issues with viscosity or solubility. For quantitative analysis, a longer relaxation delay is employed to ensure complete relaxation of all nuclei between pulses, leading to accurate integration of the signals.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: A solution of 1,1-Dimethoxy-2-methylpropane is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: The spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance series instrument, operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 8-16) are co-added to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms.

-

The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

A relaxation delay of 2-5 seconds is used to ensure proper quantification of all carbon signals, especially quaternary carbons.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~0.9 | Doublet | 6H | -CH(CH₃ )₂ |

| b | ~1.8 | Multiplet | 1H | -CH (CH₃)₂ |

| c | ~3.3 | Singlet | 6H | -OCH₃ |

| d | ~4.2 | Doublet | 1H | -CH (OCH₃)₂ |

¹³C NMR Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~18 | -CH(C H₃)₂ |

| 2 | ~33 | -C H(CH₃)₂ |

| 3 | ~53 | -OC H₃ |

| 4 | ~108 | -C H(OCH₃)₂ |

Interpretation of NMR Spectra

The ¹H NMR spectrum of 1,1-Dimethoxy-2-methylpropane is characterized by four distinct signals. The upfield doublet at approximately 0.9 ppm corresponds to the six equivalent protons of the two methyl groups of the isopropyl moiety. These protons are coupled to the adjacent methine proton, resulting in a doublet. The multiplet around 1.8 ppm represents the single proton of the isopropyl methine group, which is coupled to the six methyl protons and the acetal proton. The intense singlet at approximately 3.3 ppm is characteristic of the six equivalent protons of the two methoxy groups. Finally, the downfield doublet at around 4.2 ppm is assigned to the acetal proton, which is coupled to the isopropyl methine proton.

The ¹³C NMR spectrum displays four signals, consistent with the four unique carbon environments in the molecule. The signal at approximately 18 ppm is attributed to the two equivalent methyl carbons of the isopropyl group. The isopropyl methine carbon appears at around 33 ppm. The two equivalent methoxy carbons give rise to a signal at approximately 53 ppm, and the acetal carbon is observed further downfield at around 108 ppm due to the deshielding effect of the two adjacent oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Causality in Experimental Design for IR

For liquid samples like 1,1-Dimethoxy-2-methylpropane, the choice of sampling technique is crucial. The attenuated total reflectance (ATR) method is often preferred due to its simplicity and minimal sample preparation. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr). The choice of background is also critical; a spectrum of the clean ATR crystal or empty salt plates is recorded as a background and subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

Experimental Protocol: FT-IR

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for data acquisition.

-

Sample Application (ATR): A small drop of 1,1-Dimethoxy-2-methylpropane is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition:

-

The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (sp³ aliphatic) |

| ~2870 | Medium | C-H stretch (sp³ aliphatic) |

| ~1470 | Medium | C-H bend (CH₃ and CH₂) |

| ~1385 & ~1365 | Medium | C-H bend (isopropyl gem-dimethyl) |

| ~1150 - 1050 | Strong, Broad | C-O stretch (acetal) |

Interpretation of IR Spectrum

The IR spectrum of 1,1-Dimethoxy-2-methylpropane is dominated by absorptions corresponding to its aliphatic and acetal functionalities. The strong bands in the 2960-2870 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and methine groups. The absorptions around 1470 cm⁻¹ are due to C-H bending vibrations. A notable feature is the presence of a doublet at approximately 1385 and 1365 cm⁻¹, which is characteristic of the gem-dimethyl group of the isopropyl moiety. The most diagnostic feature of the spectrum is the strong and broad absorption band in the region of 1150-1050 cm⁻¹, which is indicative of the C-O stretching vibrations of the acetal group.[3] The absence of a strong absorption band in the 1750-1700 cm⁻¹ region confirms the absence of a carbonyl (C=O) group, indicating the successful formation of the acetal.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation pattern.

Causality in Experimental Design for MS

Electron Ionization (EI) is a common ionization technique for volatile and thermally stable small molecules like 1,1-Dimethoxy-2-methylpropane. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), which causes the molecule to ionize and fragment in a reproducible manner. This high energy is used to ensure efficient ionization and to generate a rich fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for its identification through library matching.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of electrons with an energy of 70 eV.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions as a function of their m/z ratio.

Mass Spectral Data

| m/z | Relative Intensity (%) | Assignment |

| 118 | Low | [M]⁺ (Molecular Ion) |

| 87 | High | [M - OCH₃]⁺ |

| 75 | 100 (Base Peak) | [CH(OCH₃)₂]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

| 43 | High | [CH(CH₃)₂]⁺ |

Interpretation of Mass Spectrum

The mass spectrum of 1,1-Dimethoxy-2-methylpropane provides valuable structural information through its characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is expected at an m/z of 118, corresponding to the molecular weight of the compound, although it may be of low intensity due to the facile fragmentation of acetals.

The most prominent fragmentation pathways involve the cleavage of the bonds adjacent to the oxygen atoms. A common fragmentation is the loss of a methoxy radical (•OCH₃) to give a fragment ion at m/z 87. The base peak, the most intense peak in the spectrum, is observed at m/z 75.[3] This highly stable ion is formed by the cleavage of the bond between the acetal carbon and the isopropyl group, resulting in the [CH(OCH₃)₂]⁺ fragment. Further fragmentation can lead to the formation of an ion at m/z 55. The peak at m/z 43 corresponds to the isopropyl cation, [CH(CH₃)₂]⁺.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 1,1-Dimethoxy-2-methylpropane, integrating the insights from each technique for a conclusive structural determination.

Caption: Integrated workflow for the structural elucidation of 1,1-Dimethoxy-2-methylpropane.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive and self-validating characterization of 1,1-Dimethoxy-2-methylpropane. The ¹H and ¹³C NMR spectra definitively establish the carbon-hydrogen framework and the connectivity of the molecule. The IR spectrum confirms the presence of the key acetal functional group and the absence of the parent aldehyde. Finally, the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that further corroborates the assigned structure.

For researchers, scientists, and drug development professionals, this detailed spectroscopic analysis serves as a reliable reference for the identification and quality control of 1,1-Dimethoxy-2-methylpropane. A thorough understanding of this data is essential for its effective utilization in complex synthetic pathways and for ensuring the integrity of the final products.

References

-

PubChem. 1,1-Dimethoxy-2-methylpropane. [Link]

-

NIST Chemistry WebBook. Propane, 1,1-dimethoxy-2-methyl-. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

Sources

The Solubility and Solvent Compatibility of 1,1-Dimethoxy-2-methylpropane: A Comprehensive Technical Guide

Introduction: Understanding 1,1-Dimethoxy-2-methylpropane

1,1-Dimethoxy-2-methylpropane, also known as isobutyraldehyde dimethyl acetal, is a versatile organic compound with the chemical formula C₆H₁₄O₂.[1][2][3] It serves as a valuable intermediate in organic synthesis, particularly as a protecting group for the isobutyraldehyde moiety.[1] The stability of its dimethyl acetal group under neutral to basic conditions allows for selective chemical transformations on other parts of a molecule.[4][5] Beyond its role as a synthetic intermediate, 1,1-dimethoxy-2-methylpropane is also utilized as a solvent in specific chemical processes due to its stability and relatively low toxicity.[1] A thorough understanding of its solubility and solvent compatibility is paramount for its effective application in research, development, and manufacturing.

This technical guide provides an in-depth analysis of the solubility profile and solvent compatibility of 1,1-dimethoxy-2-methylpropane, offering predictive insights and detailed experimental protocols for validation.

Predicted Solubility Profile

The following table summarizes the predicted miscibility of 1,1-dimethoxy-2-methylpropane in common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Miscibility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Cyclohexane | Miscible | The nonpolar alkyl backbone of 1,1-dimethoxy-2-methylpropane has a strong affinity for nonpolar solvents. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible | The ether linkages provide sufficient polarity to interact favorably with a broad range of polar aprotic solvents. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Miscible | The compound is expected to be miscible with simple alcohols due to dipole-dipole interactions and the potential for weak hydrogen bonding with the ether oxygens. |

| Aqueous Systems | Water | Sparingly Soluble | The presence of the hydrocarbon chain limits its solubility in water. A reported Log10 of water solubility (in mol/l) further suggests limited aqueous solubility.[6] |

Solvent Compatibility: A Deeper Dive

The compatibility of 1,1-dimethoxy-2-methylpropane with various solvents is dictated by the chemical stability of the acetal functional group.

Stability in Aprotic and Basic/Neutral Protic Solvents

1,1-Dimethoxy-2-methylpropane is stable in the presence of nonpolar, polar aprotic, and neutral or basic polar protic solvents.[4][5] This stability makes it an excellent choice as a solvent or co-solvent in reactions involving bases, nucleophiles, and many common reagents that do not generate acidic conditions.

Instability in Acidic Media: The Hydrolysis Pathway

The primary incompatibility of 1,1-dimethoxy-2-methylpropane arises in the presence of acids, particularly in aqueous or protic environments. Acetals undergo acid-catalyzed hydrolysis to regenerate the parent aldehyde and alcohol.[4] This reaction is reversible, and an excess of water is typically required to drive the equilibrium towards the hydrolysis products.[7]

The mechanism of acid-catalyzed hydrolysis is a critical concept for understanding its incompatibility with acidic solvents.

Diagram: Mechanism of Acid-Catalyzed Hydrolysis of 1,1-Dimethoxy-2-methylpropane

Caption: Acid-catalyzed hydrolysis of 1,1-dimethoxy-2-methylpropane.

This inherent reactivity with acids means that 1,1-dimethoxy-2-methylpropane is incompatible with acidic solvent systems or with reagents that can generate acidic byproducts.

Experimental Protocols

The following protocols provide standardized methods for experimentally verifying the solubility and solvent compatibility of 1,1-dimethoxy-2-methylpropane.

Protocol 1: Determination of Miscibility

This protocol provides a qualitative assessment of the miscibility of 1,1-dimethoxy-2-methylpropane with a range of solvents.

Materials:

-

1,1-Dimethoxy-2-methylpropane

-

A selection of test solvents (e.g., hexane, toluene, acetone, ethyl acetate, THF, DCM, ACN, DMF, DMSO, methanol, ethanol, deionized water)

-

Small, clear glass vials or test tubes with caps

-

Graduated pipettes or syringes

-

Vortex mixer

Procedure:

-

To a clean, dry vial, add 1 mL of the test solvent.

-

Add 1 mL of 1,1-dimethoxy-2-methylpropane to the same vial.

-

Cap the vial securely and vortex the mixture for 30 seconds.

-

Allow the vial to stand undisturbed for 5 minutes.

-

Visually inspect the mixture for homogeneity.

-

Miscible: A single, clear phase is observed.

-

Immiscible: Two distinct layers are observed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that does not fully separate.

-

-

Record the observations for each solvent tested.

Diagram: Workflow for Miscibility Determination

Caption: A simple workflow for the qualitative determination of miscibility.

Protocol 2: Assessment of Solvent Compatibility (Stability)

This protocol is designed to assess the stability of 1,1-dimethoxy-2-methylpropane in various solvents over time, particularly under conditions that may promote degradation (e.g., acidic pH).

Materials:

-

1,1-Dimethoxy-2-methylpropane

-

A selection of test solvents (including neutral, acidic, and basic buffered solutions if required)

-

Small, sealable reaction vials

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Internal standard (e.g., a stable hydrocarbon like dodecane)

-

Thermostatically controlled heating block or water bath

Procedure:

A. Sample Preparation:

-

Prepare stock solutions of 1,1-dimethoxy-2-methylpropane in each test solvent at a known concentration (e.g., 10 mg/mL).

-

To a series of labeled vials, add a precise volume of the stock solution.

-

For acidic or basic compatibility testing, use appropriately buffered solvents or add a known amount of acid (e.g., a catalytic amount of p-toluenesulfonic acid) or base.

-

Add a known amount of an internal standard to each vial.

-

Seal the vials tightly.

B. Incubation:

-

Place the vials in a thermostatically controlled environment at a specified temperature (e.g., room temperature, 40 °C, 60 °C).

-

At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), remove a vial for analysis.

C. Analysis:

-

Analyze the sample by GC-FID or GC-MS.

-

Quantify the peak area of 1,1-dimethoxy-2-methylpropane relative to the internal standard.

-

Monitor for the appearance of degradation products, such as isobutyraldehyde.

-

A decrease in the relative peak area of 1,1-dimethoxy-2-methylpropane over time indicates incompatibility (degradation) with the solvent under the tested conditions.

Conclusion

1,1-Dimethoxy-2-methylpropane is a valuable synthetic intermediate and a specialized solvent with a predictable solubility and compatibility profile. Its miscibility with a wide array of common organic solvents makes it a versatile component in many reaction systems. However, its susceptibility to acid-catalyzed hydrolysis necessitates careful consideration of solvent and reagent choice to avoid unintended deprotection or degradation. The experimental protocols outlined in this guide provide a framework for researchers to validate its suitability for specific applications, ensuring the integrity and success of their chemical processes.

References

Sources

- 1. 1,1-Dimethoxy-2-methylpropane | 41632-89-7 | Benchchem [benchchem.com]

- 2. Propane, 1,1-dimethoxy-2-methyl- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Propane, 1,1-dimethoxy-2-methyl- (CAS 41632-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reaction Mechanism of Acid-Catalyzed Acetal Formation

Introduction: The Strategic Importance of Acetals in Synthesis

In the landscape of organic chemistry, the acetal functional group, characterized by a central tetrahedral carbon bonded to two alkoxy (-OR) groups, represents a cornerstone of synthetic strategy.[1][2] Formed from the reaction of an aldehyde or ketone with an alcohol, acetals are not merely static products; they are pivotal intermediates and, most critically, robust protecting groups.[3][4] Their inherent stability in neutral to strongly basic and nucleophilic environments allows chemists to mask the reactivity of a carbonyl group, perform chemical transformations on other parts of a complex molecule, and then regenerate the original carbonyl under mild acidic conditions.[5] This guide provides a detailed examination of the acid-catalyzed mechanism of acetal formation, explores the thermodynamic principles governing the reaction, and presents a field-proven experimental protocol for drug development professionals and researchers.

Thermodynamic Landscape: The Principle of Reversibility

The formation of an acetal is a reversible equilibrium reaction.[1][6] The overall transformation involves the reaction of one mole of a carbonyl compound with two moles of an alcohol to produce one mole of an acetal and one mole of water.

R₂C=O + 2 R'OH ⇌ R₂C(OR')₂ + H₂O

From an entropic standpoint, the reaction is generally unfavorable as it proceeds from three reactant molecules to two product molecules, representing a decrease in system disorder.[1] To overcome this and ensure a high yield of the acetal, the equilibrium must be actively driven toward the products. This is achieved by applying Le Châtelier's principle, most commonly by removing water as it is formed.[1][6][7] This critical experimental consideration underscores every practical application of this reaction.

The Indispensable Role of the Acid Catalyst

Alcohols are inherently weak nucleophiles and do not readily attack the electrophilic carbon of a carbonyl group under neutral conditions.[8][9][10] An acid catalyst is therefore essential to activate the carbonyl substrate.[3][6] The catalyst protonates the carbonyl oxygen, significantly increasing the polarization of the C=O bond. This protonation enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by the weak alcohol nucleophile.[8][11] This initial activation is the kinetic gateway to the entire mechanistic sequence. While the reaction is acid-catalyzed, it cannot be catalyzed by a base, as the mechanism requires the protonation of a hydroxyl group to facilitate its departure as water—a step that is impossible under basic conditions.[12]

The Core Mechanism: A Seven-Step Pathway

The conversion of a carbonyl to an acetal proceeds through a well-defined, two-stage mechanism. The first stage is the formation of a hemiacetal intermediate, which then undergoes a subsequent acid-catalyzed substitution to yield the final acetal product.[2][3]

Stage 1: Hemiacetal Formation

-

Protonation of the Carbonyl Group: The reaction initiates with the protonation of the carbonyl oxygen by the acid catalyst (e.g., H₃O⁺). This step creates a resonance-stabilized intermediate where the positive charge is delocalized between the oxygen and carbon, rendering the carbon significantly more electrophilic.[3][8][11]

-

Nucleophilic Attack by Alcohol: A molecule of alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a new carbon-oxygen bond and results in a protonated tetrahedral intermediate.[3][11]

-

Deprotonation to Form the Hemiacetal: A base (such as water or another alcohol molecule) removes a proton from the newly added oxygen, yielding a neutral hemiacetal and regenerating the acid catalyst.[3] Hemiacetals are often unstable and exist in equilibrium with the starting carbonyl compound.[9]

Stage 2: Conversion of Hemiacetal to Acetal

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst. This is a critical step that converts the poor leaving group (-OH) into an excellent leaving group (H₂O).[1][11]

-

Elimination of Water: The protonated hydroxyl group departs as a water molecule. The resulting carbocation is stabilized by resonance from the adjacent alkoxy group, forming a highly electrophilic oxonium ion.[10][11]

-

Second Nucleophilic Attack: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion.[3][10]

-

Final Deprotonation: A base removes the final proton from the second alcohol moiety, yielding the neutral acetal product and regenerating the acid catalyst, allowing it to participate in another catalytic cycle.[3][13]

Mechanistic Visualization

The following diagram illustrates the complete, step-by-step acid-catalyzed formation of an acetal from a ketone and an alcohol.

Sources

- 1. Acetal - Wikipedia [en.wikipedia.org]

- 2. study.com [study.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. Acetals as protecting groups [quimicaorganica.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 9. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

The Strategic Utility of 1,1-Dimethoxy-2-methylpropane in Modern Organic Synthesis: A Technical Guide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic manipulation of functional groups is paramount to achieving high yields and purity. Among the arsenal of protecting groups available to the synthetic chemist, acetals hold a place of distinction for their reliability and versatility in masking the reactivity of aldehydes and ketones. This technical guide provides an in-depth exploration of 1,1-dimethoxy-2-methylpropane, the dimethyl acetal of isobutyraldehyde, a reagent of significant, though often understated, utility. We will delve into its synthesis, its critical role as a protecting group, its application as a synthetic precursor, and provide detailed experimental protocols to empower researchers in leveraging its full potential. This document is intended to be a practical resource, bridging theoretical concepts with field-proven applications for professionals engaged in the synthesis of complex organic molecules, from natural products to active pharmaceutical ingredients (APIs).

Introduction: The Imperative for Aldehyde Protection

Aldehydes are a cornerstone functional group in organic chemistry, prized for their reactivity as electrophiles in a vast array of carbon-carbon bond-forming reactions. However, this inherent reactivity can be a double-edged sword. In the context of a multi-step synthesis, an unprotected aldehyde can fall victim to undesired reactions with a wide range of reagents, including nucleophiles and bases, leading to a cascade of side products and diminished yields of the target molecule.[1] The strategic implementation of a protecting group to temporarily mask the aldehyde's reactivity is therefore a critical consideration in synthetic planning.[2]

1,1-Dimethoxy-2-methylpropane, also known as isobutyraldehyde dimethyl acetal, serves as a robust and reliable protecting group for the isobutyraldehyde moiety.[3][4] Its stability under neutral and basic conditions renders it inert to many common synthetic transformations, yet it can be readily cleaved under acidic conditions to regenerate the parent aldehyde.[4] This guide will illuminate the practical applications of this versatile reagent, providing the technical insights necessary for its successful implementation in complex synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe and effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₂ | [5] |

| Molecular Weight | 118.17 g/mol | [5] |

| CAS Number | 41632-89-7 | [5] |

| Appearance | Colorless liquid | |

| Boiling Point | 103.8 °C at 760 mmHg | |

| Density | 0.837 g/cm³ | |

| Flash Point | 3.9 °C |

Safety Profile: 1,1-Dimethoxy-2-methylpropane is a highly flammable liquid and vapor.[5] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of 1,1-Dimethoxy-2-methylpropane: A Detailed Protocol

The most common and efficient method for the preparation of 1,1-dimethoxy-2-methylpropane is the acid-catalyzed acetalization of isobutyraldehyde with methanol.[3] The reaction is an equilibrium process, and to drive it to completion, the water formed as a byproduct is typically removed.

Reaction Mechanism

The formation of the acetal proceeds through a well-established, acid-catalyzed pathway.

Caption: Acid-catalyzed formation of 1,1-dimethoxy-2-methylpropane.

Experimental Protocol

This protocol is adapted from established procedures for acetal formation.[6]

Materials:

-

Isobutyraldehyde

-

Methanol (anhydrous)

-

Anhydrous Calcium Chloride (or other suitable drying agent)

-

Acid catalyst (e.g., p-toluenesulfonic acid, methanesulfonic acid)

-

Sodium carbonate (for neutralization)

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add isobutyraldehyde (1.0 eq) and a molar excess of anhydrous methanol (at least 2.2 eq).

-

Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 eq).

-

Heat the reaction mixture to reflux. If a Dean-Stark trap is used, fill the sidearm with methanol and collect the water that azeotropes with methanol.

-

Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and neutralize the acid catalyst by adding solid sodium carbonate and stirring for 15-30 minutes.

-

Filter the mixture to remove the solids.

-

Remove the excess methanol by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure.

Expected Yield: High yields (typically >90%) can be expected with careful removal of water.

Applications in Organic Synthesis

The Isobutyraldehyde Moiety as a Protected Aldehyde

The primary application of 1,1-dimethoxy-2-methylpropane is to serve as a stable, protected form of isobutyraldehyde.[3] The acetal functionality is robust towards a variety of reaction conditions where the free aldehyde would be reactive, including:

-

Organometallic Reagents: Grignard reagents and organolithiums, which would readily add to the aldehyde carbonyl, do not react with the acetal.[7] This allows for selective reactions at other sites in the molecule.

-

Reducing Agents: Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) will not reduce the acetal, enabling the selective reduction of other functional groups such as esters or amides.

-

Basic and Nucleophilic Conditions: The acetal is stable to strong bases and most nucleophiles, allowing for a wide range of transformations to be performed on other parts of the molecule.[2]

Caption: General workflow for using 1,1-dimethoxy-2-methylpropane as a protecting group.

Deprotection: Regenerating the Aldehyde

The regeneration of the isobutyraldehyde from its dimethyl acetal is typically achieved under mild acidic conditions.[4] The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule.

Common Deprotection Conditions:

| Reagent | Solvent | Temperature | Comments |

| Acetic Acid (aq.) | Acetone/Water | Room Temp. to 50 °C | Mild conditions, suitable for many substrates. |

| p-Toluenesulfonic acid (cat.) | Acetone/Water | Room Temp. | Effective and common. |

| Hydrochloric Acid (dilute) | THF/Water | 0 °C to Room Temp. | Stronger acid, faster reaction, may affect acid-labile groups. |

| Amberlyst-15 | Acetone/Water | Room Temp. | Solid acid catalyst, easily removed by filtration. |

Experimental Protocol for Deprotection:

-

Dissolve the acetal-protected compound in a suitable solvent mixture (e.g., acetone/water or THF/water).

-

Add the acidic reagent.

-

Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to afford the deprotected aldehyde.

Precursor to 1-Methoxy-2-methylpropene

1,1-Dimethoxy-2-methylpropane serves as a convenient precursor for the synthesis of 1-methoxy-2-methylpropene, a valuable enol ether intermediate.[3] This transformation is typically achieved through an acid-catalyzed elimination of methanol.

Reaction Scheme:

(CH₃)₂CHCH(OCH₃)₂ --(Acid Catalyst, Heat)--> (CH₃)₂C=CHOCH₃ + CH₃OH

Experimental Protocol:

-

In a distillation apparatus, combine 1,1-dimethoxy-2-methylpropane with a catalytic amount of a non-volatile acid (e.g., p-toluenesulfonic acid monohydrate) and a high-boiling organic base (e.g., triethylamine) to trap the eliminated methanol.

-

Heat the mixture to a temperature that allows for the distillation of the lower-boiling 1-methoxy-2-methylpropene.

-

The collected distillate can be further purified if necessary.

This enol ether is a versatile building block, participating in various cycloaddition and rearrangement reactions.

Case Study: The Role of Aldehyde Protection in Pharmaceutical Synthesis

While specific examples detailing the use of 1,1-dimethoxy-2-methylpropane in the synthesis of blockbuster drugs are often proprietary, the strategic importance of aldehyde protection is well-documented in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, in the synthesis of complex molecules like the angiotensin II receptor blocker Valsartan, intermediates containing aldehyde functionalities are common.[8] Protecting these aldehydes as acetals allows for subsequent sensitive transformations, such as the formation of the tetrazole ring, without compromising the aldehyde group.[8] Similarly, in the synthesis of HIV protease inhibitors, which often feature complex chiral structures, the temporary masking of reactive carbonyl groups is a frequently employed strategy.[9] The principles demonstrated in these syntheses are directly applicable to the use of 1,1-dimethoxy-2-methylpropane for the protection of the isobutyraldehyde moiety in analogous synthetic routes.

Conclusion and Future Outlook

1,1-Dimethoxy-2-methylpropane is a valuable and practical reagent in the arsenal of the modern synthetic chemist. Its straightforward synthesis, robust nature as a protecting group, and utility as a precursor to other synthetic intermediates make it a reliable choice for a wide range of applications. As the demand for increasingly complex and stereochemically rich molecules in the pharmaceutical and agrochemical industries continues to grow, the strategic and efficient use of protecting groups like isobutyraldehyde dimethyl acetal will remain a critical component of successful synthetic campaigns. Future research may focus on the development of even milder and more selective methods for its introduction and removal, further enhancing its utility in the synthesis of highly sensitive and complex molecular architectures.

References

-

Aldehyde. In Wikipedia; 2024. Accessed January 22, 2026. [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Accessed January 22, 2026. [Link]

-

PubChem. 1,1-Dimethoxy-2-methylpropane. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]

-

ResearchGate. Synthesis of Valsartan as drug for the treatment of hypertension. Accessed January 22, 2026. [Link]

-

PubMed Central. Syntheses of FDA Approved HIV Protease Inhibitors. Accessed January 22, 2026. [Link]

-

KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Accessed January 22, 2026. [Link]

-

JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Accessed January 22, 2026. [Link]

-

Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. Accessed January 22, 2026. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Accessed January 22, 2026. [Link]

-

MDPI. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Accessed January 22, 2026. [Link]

-

Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Accessed January 22, 2026. [Link]

-

KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Accessed January 22, 2026. [Link]

- Google Patents. US5527969A - Process for preparing acetaldehyde diethyl acetal. Accessed January 22, 2026.

-

Chemistry LibreTexts. Grignard and Organolithium Reagents. Accessed January 22, 2026. [Link]

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. 1,1-Dimethoxy-2-methylpropane | 41632-89-7 | Benchchem [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. people.uniurb.it [people.uniurb.it]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,1-Dimethoxy-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Acetal Shield